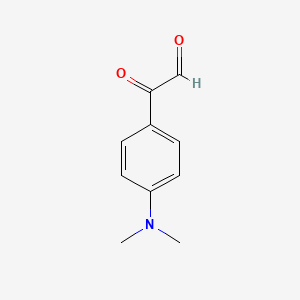
2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde
Cat. No. B8759136
Key on ui cas rn:
73318-77-1
M. Wt: 177.20 g/mol
InChI Key: GYJRXNGNKOTYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04762921
Procedure details


(4-Dimethylaminophenyl)glyoxal monohydrate (3.5 g., 0.018 mol), prepared according to Preparation 22 below, was dissolved in 150 ml. benzene and refluxed for 18 hours (employing a Dean-Stark trap to remove water), stripped to solids, taken up in 50 ml. dry THF, further dried over molecular sieves, and filtered to yield anhydrous (4-dimethylaminophenyl)glyoxal, 0.18 mol, in 50 ml. THF. The latter was reacted with allyl 6,6-dibromopenicillanate (7.82 g., 0.019 mol) and methylmagnesium bromide according to the method of Example A2 to yield chromatographed title product as mixture of diastereoisomers (R and S in the sidechain, unspecified at the 6-position), oil, 2.15 g.,; 1H-nmr 1.42 and 1.50 (2s, 3H), 1.63 (s, 3H), 3.11 (s, 6H), 4.05 (m, 1H), 4.40 and 4.60 (2s, 1H), 4.72 (m, 2H), 5.50 (m, 3H), 5.87 (s, 1H), 5.95 (m, 1H), 6.70 (m, 2H), 7.95 (m, 2H).


Identifiers


|
REACTION_CXSMILES
|
O.[CH3:2][N:3]([CH3:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH:12]=[O:13])=[O:11])=[CH:6][CH:5]=1>C1C=CC=CC=1>[CH3:2][N:3]([CH3:14])[C:4]1[CH:5]=[CH:6][C:7]([C:10]([CH:12]=[O:13])=[O:11])=[CH:8][CH:9]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.CN(C1=CC=C(C=C1)C(=O)C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
according to Preparation 22 below,
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 150 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove water),
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry THF, further dried over molecular sieves
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=CC=C(C=C1)C(=O)C=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
